molecular formula C15H18N2O2 B7531888 N-tert-butyl-1-methoxyisoquinoline-3-carboxamide

N-tert-butyl-1-methoxyisoquinoline-3-carboxamide

Cat. No. B7531888
M. Wt: 258.32 g/mol
InChI Key: FFCDJUVSYGSWER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-1-methoxyisoquinoline-3-carboxamide, also known as CTPI-2, is a chemical compound that has shown potential in scientific research for its ability to modulate the activity of certain ion channels.

Mechanism of Action

N-tert-butyl-1-methoxyisoquinoline-3-carboxamide works by binding to the outer mouth of the Kv1.3 channel and blocking the flow of potassium ions through the channel. This results in the inhibition of T cell activation and proliferation, which is beneficial in autoimmune diseases where T cell overactivation is a major contributor to disease progression.
Biochemical and Physiological Effects:
N-tert-butyl-1-methoxyisoquinoline-3-carboxamide has been shown to have a selective effect on Kv1.3 channels, with little to no effect on other ion channels. This selectivity is important in avoiding unwanted side effects that can occur with non-selective ion channel modulators. Additionally, N-tert-butyl-1-methoxyisoquinoline-3-carboxamide has been shown to have a long half-life, which is beneficial for its use as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using N-tert-butyl-1-methoxyisoquinoline-3-carboxamide in lab experiments is its selectivity for Kv1.3 channels, which allows for specific modulation of T cell activity. However, one limitation is that N-tert-butyl-1-methoxyisoquinoline-3-carboxamide is a relatively new compound and further studies are needed to fully understand its potential as a therapeutic agent.

Future Directions

For research on N-tert-butyl-1-methoxyisoquinoline-3-carboxamide include exploring its potential as a therapeutic agent for other autoimmune diseases, as well as investigating its effects on other ion channels. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of N-tert-butyl-1-methoxyisoquinoline-3-carboxamide in vivo.

Synthesis Methods

The synthesis of N-tert-butyl-1-methoxyisoquinoline-3-carboxamide involves the reaction of 1-methoxyisoquinoline-3-carboxylic acid with tert-butylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through column chromatography to obtain pure N-tert-butyl-1-methoxyisoquinoline-3-carboxamide.

Scientific Research Applications

N-tert-butyl-1-methoxyisoquinoline-3-carboxamide has been primarily studied for its ability to modulate the activity of certain ion channels, specifically the voltage-gated potassium channel Kv1.3. This channel is expressed in T lymphocytes and is involved in T cell activation and proliferation. N-tert-butyl-1-methoxyisoquinoline-3-carboxamide has shown potential as a therapeutic agent for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis, as it inhibits T cell activation and proliferation.

properties

IUPAC Name

N-tert-butyl-1-methoxyisoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-15(2,3)17-13(18)12-9-10-7-5-6-8-11(10)14(16-12)19-4/h5-9H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCDJUVSYGSWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC2=CC=CC=C2C(=N1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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